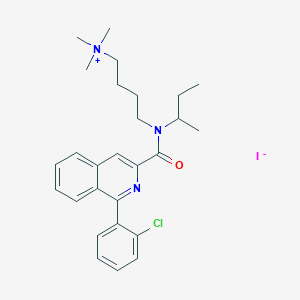
ADBZYGNATSWZRE-UHFFFAOYSA-M
Description
The compound corresponding to the InChIKey ADBZYGNATSWZRE-UHFFFAOYSA-M is a structurally complex molecule synthesized as part of a series of thiazolidinone-quinazolinone hybrids. Its systematic IUPAC name is N-(5-(Benzo[d][1,3]dioxol-5-yl-methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide (denoted as 6m in the literature) . This compound features a fused heterocyclic framework combining a thiazolidinone core (with a thiocarbonyl group and a 4-oxo moiety) and a quinazolinone moiety linked via a thioacetamide bridge.
Properties
CAS No. |
136794-32-6 |
|---|---|
Molecular Formula |
C27H35ClIN3O |
Molecular Weight |
579.9 g/mol |
IUPAC Name |
4-[butan-2-yl-[1-(2-chlorophenyl)isoquinoline-3-carbonyl]amino]butyl-trimethylazanium;iodide |
InChI |
InChI=1S/C27H35ClN3O.HI/c1-6-20(2)30(17-11-12-18-31(3,4)5)27(32)25-19-21-13-7-8-14-22(21)26(29-25)23-15-9-10-16-24(23)28;/h7-10,13-16,19-20H,6,11-12,17-18H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
ADBZYGNATSWZRE-UHFFFAOYSA-M |
SMILES |
CCC(C)N(CCCC[N+](C)(C)C)C(=O)C1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3Cl.[I-] |
Canonical SMILES |
CCC(C)N(CCCC[N+](C)(C)C)C(=O)C1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3Cl.[I-] |
Synonyms |
1-(2-chlorophenyl)-N-(1-methylpropyl)-N-(4-butyl-(N,N-dimethylamino)-3-isoquinolinecarboxamide)methyl iodide PQM-4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of ADBZYGNATSWZRE-UHFFFAOYSA-M involves multiple steps. The synthetic route typically starts with the preparation of the isoquinoline derivative, followed by the introduction of the sec-butyl group and the chlorophenyl group. The final step involves the quaternization of the nitrogen atom with trimethylamine and the introduction of the iodide ion. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoquinoline ring.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and ethanol, as well as catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
ADBZYGNATSWZRE-UHFFFAOYSA-M has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe for studying cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ADBZYGNATSWZRE-UHFFFAOYSA-M involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence signal transduction and gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound 6m belongs to a family of structurally related analogs synthesized to explore structure-activity relationships (SAR). Key analogs include 6n and 6o, which differ in substituents at the C5 position of the thiazolidinone ring. Below is a detailed comparative analysis:
Table 1: Structural and Functional Comparison of Thiazolidinone-Quinazolinone Hybrids
Key Findings from Comparative Studies
Electron-Donating vs. Electron-Withdrawing Groups :
- 6m ’s piperonyl group (electron-donating) improves binding to microbial enzymes, as evidenced by its moderate inhibition of E. coli and S. aureus .
- 6n ’s 4-hydroxy-3-methoxybenzylidene substituent introduces hydrogen-bonding capacity, correlating with its superior anticancer activity (e.g., against MCF-7 breast cancer cells) .
Solubility and Pharmacokinetics :
- 6m and 6n exhibit better aqueous solubility than 6o , attributed to their polar substituents. This aligns with 6o ’s poor performance in in vivo assays .
Synthetic Accessibility: All analogs are synthesized via a Knoevenagel condensation followed by nucleophilic substitution. However, 6m requires milder conditions due to the stability of its piperonyl substituent, whereas 6n’s hydroxyl group necessitates protective-group strategies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


